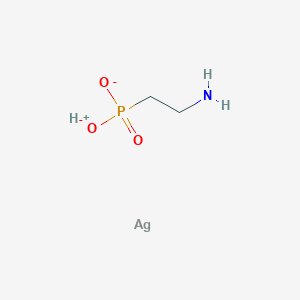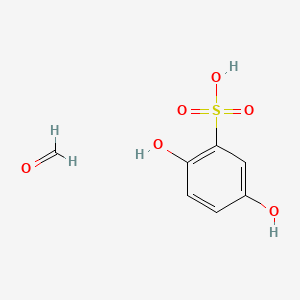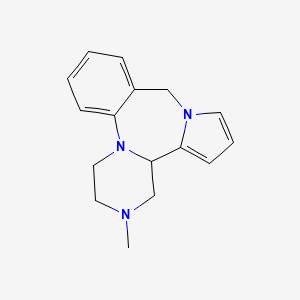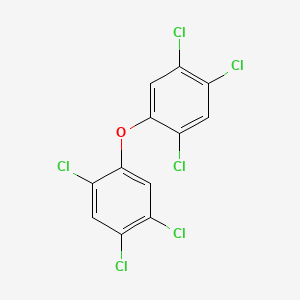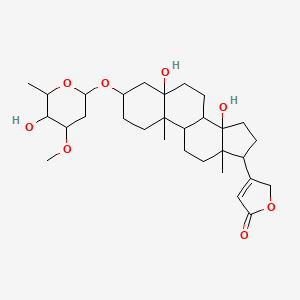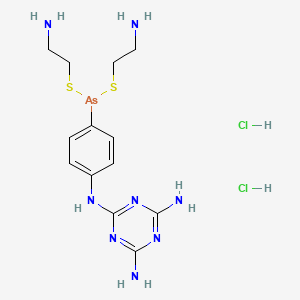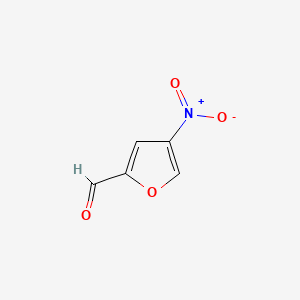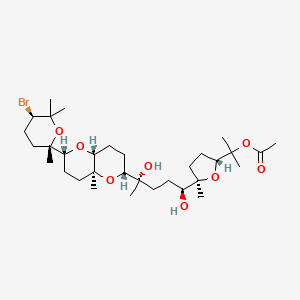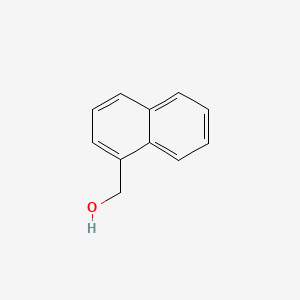
1-Naphthalenemethanol
概要
説明
ナフタレン-1-イルメタノール: は、分子式がC11H10Oである有機化合物です。 これは、メタノールのメチル基の水素原子の1つがナフタレン-1-イル基に置き換わったナフチルメタノールの種類です 。この化合物は、ナフタレンとメタノールの両方の特性を兼ね備えた独特の構造で知られており、さまざまな科学的および産業的な用途で貴重な化合物となっています。
作用機序
ナフタレン-1-イルメタノールとその誘導体の作用機序は、特定の分子標的と経路との相互作用を伴います。 たとえば、特定の誘導体は、細菌の細胞壁合成に関与する酵素の活性を阻害することが示されており、抗菌効果をもたらします 。 がん研究では、ナフタレン-1-イルメタノールの誘導体は、細胞シグナル伝達経路を阻害し、がん細胞のアポトーシスを誘導することが判明しています 。
類似化合物の比較
類似化合物:
ナフタレン-2-イルメタノール: ナフタレン-1-イルメタノールに似ていますが、メタノール基がナフタレン環の第2位に結合しています。
ナフタレン-1-イルエタノール: ナフタレン環の第1位にヒドロキシル基が結合したエタノール誘導体です。
ナフタレン-1-イルメタノン: ナフタレン環の第1位にカルボニル基が結合したケトン誘導体です.
独自性: ナフタレン-1-イルメタノールは、その特定の構造的配置によりユニークであり、明確な化学的および物理的特性が与えられます。 さまざまな化学反応を起こす能力と、さまざまな分野におけるその応用は、研究および産業目的で貴重な化合物となっています 。
生化学分析
Biochemical Properties
1-Naphthalenemethanol plays a significant role in biochemical reactions, particularly in the context of sulfation. It has been studied for its interaction with the enzyme arylsulfotransferase, which catalyzes the sulfation of this compound using 3′-phosphoadenylyl sulfate as a cofactor . This interaction is crucial for understanding the metabolic pathways and the biochemical behavior of this compound in biological systems.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to possess antibacterial activity, particularly against certain bacterial strains This compound influences cell function by interacting with cellular membranes and potentially disrupting cell signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It undergoes sulfation catalyzed by arylsulfotransferase, resulting in the formation of sulfated metabolites . This process may influence enzyme activity and gene expression, contributing to the compound’s overall biochemical effects. The binding interactions and enzyme inhibition or activation mechanisms are critical for understanding how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is an intermediate photolysis product of 1-naphthaleneacetic acid, indicating its potential for degradation under certain conditions . Long-term effects on cellular function, observed in both in vitro and in vivo studies, are essential for understanding the compound’s temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings. Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of 1-naphthaleneacetic acid and undergoes sulfation catalyzed by arylsulfotransferase . This process involves the interaction with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its overall metabolic behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in different cellular compartments, influencing its overall biochemical effects.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its role in cellular processes and its potential impact on cellular function.
準備方法
合成経路および反応条件: ナフタレン-1-イルメタノールは、いくつかの方法で合成できます。一般的な方法の1つは、メタノール中で水素化ホウ素ナトリウム(NaBH4)を使用してナフタレンアルデヒドを還元することです。 反応は通常室温で行われ、ナフタレン-1-イルメタノールが主生成物として得られます 。
工業生産方法: 工業的には、ナフタレン-1-イルメタノールは、通常、ナフタレンアルデヒドの触媒的加氢によって製造されます。この方法は、高温高圧の条件下で水素ガス中で、炭素担持パラジウム(Pd/C)などの金属触媒を使用します。 このプロセスは効率的でスケーラブルであり、大規模生産に適しています 。
化学反応の分析
反応の種類: ナフタレン-1-イルメタノールは、酸化、還元、および置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: ナフタレン-1-イルメタノールは、酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して、ナフタレン-1-カルボン酸に酸化できます.
還元: この化合物は、無水エーテル中で水素化アルミニウムリチウム(LiAlH4)などの強力な還元剤を使用して、ナフタレン-1-イルメタンに還元できます.
置換: ナフタレン-1-イルメタノールは、塩基の存在下でハロゲンまたはその他の求電子剤との求核置換反応を起こすことができ、さまざまな置換誘導体の形成につながります.
生成される主な生成物:
- ナフタレン-1-イルメタノールの酸化により、通常はナフタレン-1-カルボン酸が生成されます。
- 還元により、ナフタレン-1-イルメタンが生成されます。
- 置換反応は、使用される求電子剤に応じて、さまざまな置換ナフタレン-1-イル誘導体を生成します .
科学的研究の応用
化学: ナフタレン-1-イルメタノールは、医薬品や農薬など、さまざまな有機化合物の合成における中間体として使用されます。 その独自の構造により、さらなる化学修飾を通じて複雑な分子の形成が可能になります 。
生物学: 生物学的研究では、ナフタレン-1-イルメタノールは、生物学的に活性な分子の合成のための前駆体として使用されます。 その抗菌作用や抗がん作用の可能性について研究されてきました 。
医学: ナフタレン-1-イルメタノールの誘導体は、医薬品化学において、潜在的な治療薬として有望視されています。 それらは、疾患プロセスに関与する特定の酵素や経路を阻害する能力について調査されています 。
産業: 産業分野では、ナフタレン-1-イルメタノールは、溶媒として、および染料、香料、その他の特殊化学品の製造における中間体として使用されます 。
類似化合物との比較
Naphthalen-2-yl-methanol: Similar to naphthalen-1-yl-methanol but with the methanol group attached to the second position of the naphthalene ring.
Naphthalen-1-yl-ethanol: An ethanol derivative with the hydroxyl group attached to the first position of the naphthalene ring.
Naphthalen-1-yl-methanone: A ketone derivative with the carbonyl group attached to the first position of the naphthalene ring.
Uniqueness: Naphthalen-1-yl-methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
naphthalen-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNHHSDYFYZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197295 | |
| Record name | 1-Hydroxymethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4780-79-4 | |
| Record name | 1-Naphthalenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4780-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxymethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004780794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NAPHTHALENEMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxymethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2MEJ1Q34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
